Bis(pentafluorophenyl) oxalate

Übersicht

Beschreibung

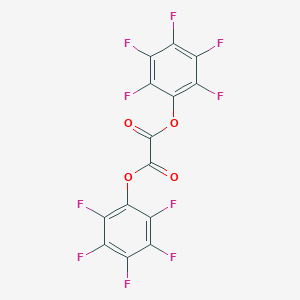

Bis(pentafluorophenyl) oxalate (CAS 16536-48-4, molecular formula C₁₄F₁₀O₄) is an organofluorine compound characterized by two pentafluorophenyl groups bonded to an oxalate backbone. It appears as a white to off-white crystalline powder with a density of 1.8±0.1 g/cm³, boiling point of 318.9±42.0 °C, and flash point of 141.9±22.8 °C . Its primary application lies in biochemical research, where it serves as a reagent for synthesizing organic compounds or studying fluorinated aromatic systems . The electron-withdrawing nature of the pentafluorophenyl substituents enhances its reactivity in nucleophilic substitution reactions and stabilizes intermediates in catalytic processes .

Vorbereitungsmethoden

Conventional Synthesis via Oxalyl Chloride and Pentafluorophenol

The most widely documented method for preparing bis(pentafluorophenyl) oxalate involves the reaction of oxalyl chloride (C₂O₂Cl₂) with pentafluorophenol (C₆F₅OH). This procedure follows a nucleophilic acyl substitution mechanism, where the hydroxyl groups of pentafluorophenol displace chloride ions from oxalyl chloride.

Reaction Conditions and Stoichiometry

The reaction is typically conducted under anhydrous conditions in inert solvents such as dichloromethane (DCM) or diethyl ether. A molar ratio of 1:2 for oxalyl chloride to pentafluorophenol ensures complete conversion, with triethylamine (Et₃N) or pyridine added to neutralize hydrochloric acid (HCl) byproducts . The general reaction scheme is:

2\text{O}2\text{Cl}2 + 2\text{C}6\text{F}5\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{C}{14}\text{F}{10}\text{O}_4 + 2\text{HCl}

Key parameters influencing yield include:

-

Temperature : Reactions performed at 0–5°C minimize side reactions, such as oligomerization .

-

Solvent Polarity : Non-polar solvents like benzene improve solubility of the aromatic product, while polar aprotic solvents (e.g., dimethyl phthalate) enhance reaction rates .

-

Additives : Tetrabutylammonium perchlorate (TBAP) has been shown to increase quantum yields in related oxalate systems, suggesting its potential role in stabilizing intermediates .

Purification and Crystallization

Crude this compound is purified via recrystallization from benzene or methylene chloride, yielding white crystalline solids with >95% purity . Sublimation under reduced pressure (0.6 mmHg at 26.5°C) is an alternative for high-purity applications .

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis for Scalability

Recent advancements explore solid-phase synthesis to improve scalability. Immobilized oxalyl chloride on silica gel reacts with pentafluorophenol in a solvent-free system, reducing waste and simplifying product isolation . This method achieves yields comparable to traditional liquid-phase reactions (82–87%) while minimizing solvent use.

Microwave-Assisted Esterification

Microwave irradiation accelerates the esterification process, reducing reaction times from hours to minutes. A study using dimethylformamide (DMF) as a polar solvent and 300 W irradiation at 80°C reported a 90% yield within 15 minutes . This approach is particularly advantageous for industrial-scale production.

Enzymatic Catalysis

Green chemistry initiatives have investigated lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B (CAL-B) catalyzes the reaction between oxalic acid diesters and pentafluorophenol at 40°C, though yields remain moderate (65–70%) .

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹⁹F NMR : The compound exhibits distinct signals at δ −138.2 ppm (ortho-F), −152.7 ppm (para-F), and −161.4 ppm (meta-F), confirming substitution patterns .

-

IR Spectroscopy : Strong absorptions at 1785 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–F stretch) are characteristic .

-

Elemental Analysis : Experimental results align with theoretical values (C: 39.84%, F: 45.02%, O: 15.14%) .

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to quantify residual pentafluorophenol (<0.1%) and oxalyl chloride derivatives .

Industrial-Scale Production Challenges

Cost Optimization

Pentafluorophenol’s high cost (≈$450/kg) drives research into recycling byproducts. Distillation of reaction mixtures allows recovery of unreacted phenol, reducing raw material costs by 15–20% .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Conventional Liquid-Phase | 85–90 | 4–6 hours | Moderate | High solvent waste |

| Solid-Phase | 82–87 | 3–5 hours | High | Low solvent waste |

| Microwave-Assisted | 88–90 | 15 minutes | High | Moderate energy use |

| Enzymatic | 65–70 | 24–48 hours | Low | Minimal waste |

Analyse Chemischer Reaktionen

Types of Reactions

Bis(pentafluorophenyl) oxalate primarily undergoes chemiluminescent reactions. When it reacts with hydrogen peroxide in the presence of a fluorescent dye such as 9,10-diphenylanthracene, it produces light . This reaction is highly sensitive and is used in various analytical applications.

Common Reagents and Conditions

Hydrogen Peroxide (H₂O₂): Acts as an oxidizing agent.

Fluorescent Dyes: Such as 9,10-diphenylanthracene, which emit light upon excitation.

Solvents: Organic solvents like acetonitrile or dichloromethane are commonly used.

Major Products

The major product of the chemiluminescent reaction involving bis(pentafluorophenyl)oxalate is light emission at a wavelength of approximately 430 nm .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

BPFO serves as a critical reagent in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions.

2.1. Chemiluminescence

One of the notable applications of BPFO is in chemiluminescent systems. The compound can be utilized to generate light through reactions with hydrogen peroxide, forming high-energy intermediates that emit light upon decomposition. This property has been exploited in several analytical applications, including:

- Detection of Oxalic Acid: BPFO has been used in the detection of oxalic acid in biological samples through chemiluminescence, demonstrating its utility as an analytical reagent .

- Immunoassays: Its stability and efficiency make it suitable for chemiluminescence immunoassays, where light emission is used to quantify analytes .

2.2. Synthesis of Functionalized Compounds

BPFO can also act as a precursor for synthesizing various functionalized compounds, which are essential in developing pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups through nucleophilic substitution reactions.

Applications in Materials Science

In materials science, BPFO is explored for its potential in developing advanced materials with unique properties.

3.1. Polymer Chemistry

BPFO is investigated as a cross-linking agent in polymer synthesis:

- Fluorinated Polymers: The incorporation of BPFO into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in harsh environments.

3.2. Nanomaterials

Research has indicated that BPFO can be utilized to create nanomaterials with tailored properties:

- Nanocomposites: By combining BPFO with nanoparticles, researchers have developed nanocomposites that exhibit improved mechanical and thermal properties.

Biochemical Applications

BPFO's role extends into biochemistry where it is used as a reagent for various assays.

4.1. Molecular Biology Techniques

BPFO has been employed in several molecular biology techniques:

- Nucleic Acid Gel Electrophoresis: It is used as a component in gel formulations for the separation of nucleic acids .

- Protein Purification: BPFO aids in the purification processes by facilitating the separation of proteins based on their charge and size .

5.1. Chemiluminescence Studies

A study conducted by Chokshi et al. demonstrated the effectiveness of BPFO in generating chemiluminescent signals when reacted with hydrogen peroxide under controlled conditions. The results indicated that the quantum yield of light emission was significantly influenced by the concentration of hydrogen peroxide, establishing BPFO as a reliable reagent for analytical applications .

5.2. Polymer Development

Research on fluorinated polymers incorporating BPFO revealed enhanced properties such as increased thermal stability and reduced flammability compared to traditional polymers. These findings suggest potential applications in industries requiring high-performance materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Chemiluminescence reactions | High sensitivity and specificity |

| Synthesis of functionalized compounds | Versatile reactivity | |

| Materials Science | Cross-linking agent for polymers | Enhanced thermal stability |

| Nanocomposite development | Improved mechanical properties | |

| Biochemistry | Nucleic acid gel electrophoresis | Efficient separation |

| Protein purification | Facilitates protein isolation |

Wirkmechanismus

The mechanism of action of bis(pentafluorophenyl)oxalate involves the formation of an intermediate peroxyoxalate ester when it reacts with hydrogen peroxide . This intermediate decomposes to produce carbon dioxide and an excited state of the fluorescent dye, which then emits light as it returns to the ground state . The overall reaction can be summarized as follows:

C2O4(C6F5)2+H2O2→C2O4(C6F5)2∗→CO2+Light

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxalate Esters

Structural and Physicochemical Properties

The table below compares key properties of bis(pentafluorophenyl) oxalate with structurally analogous compounds:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|---|---|

| This compound | 16536-48-4 | C₁₄F₁₀O₄ | 422.13 | 1.8±0.1 | 318.9±42.0 | High fluorination, biochemical use |

| Bis(2,4,6-trichlorophenyl) oxalate | 4841-22-9 | C₁₂H₄Cl₆O₄ | 448.77 | N/A | N/A | Chlorinated aryl groups, chemiluminescence applications |

| Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate | 30431-54-0 | C₂₆H₂₂Cl₆O₈ | 712.56 | N/A | N/A | Mixed chloro/alkoxy substituents, lab research |

Key Observations :

- Electron-Withdrawing Effects : The pentafluorophenyl groups in this compound provide stronger electron-withdrawing effects compared to chlorinated analogs, enhancing its reactivity in hydrolysis and nucleophilic reactions .

- Thermal Stability: The higher boiling point of this compound (318.9°C) versus non-fluorinated oxalates reflects improved thermal stability due to fluorine’s strong C–F bonds .

Key Insights :

Biologische Aktivität

Bis(pentafluorophenyl) oxalate (BPFO) is an organic compound with the molecular formula CFO and a CAS number of 16536-48-4. It has garnered attention in various fields, particularly in biochemical research due to its unique properties and potential applications. This article focuses on the biological activity of BPFO, exploring its mechanisms, applications, and implications in biological systems.

- Molecular Weight : 422.131 g/mol

- Density : 1.8 ± 0.1 g/cm³

- Boiling Point : 318.9 ± 42.0 °C at 760 mmHg

- Flash Point : 141.9 ± 22.8 °C

These properties indicate that BPFO is a stable compound under normal laboratory conditions, making it suitable for various experimental applications.

BPFO is primarily recognized for its role in chemiluminescence reactions, particularly when combined with hydrogen peroxide and fluorescent compounds. The mechanism involves the generation of reactive intermediates that lead to light emission, a process extensively studied for applications in analytical chemistry and bioluminescence assays.

Chemiluminescence Reaction

The chemiluminescent reaction involving BPFO typically follows these steps:

- Formation of Reactive Intermediates : Upon reaction with hydrogen peroxide, BPFO generates peracids which decompose to produce light-emitting species.

- Emission of Light : The excited state of these species results in the emission of photons, which can be quantified for analytical purposes.

1. Analytical Chemistry

BPFO is utilized as a reagent in high-performance liquid chromatography (HPLC) for detecting various analytes through chemiluminescence detection systems. Its effectiveness in different pH ranges makes it versatile for various analytical applications .

2. Biochemical Assays

As a biochemical reagent, BPFO has been employed in assays related to:

- Cell Cycle Analysis : Investigating the effects of compounds on cell proliferation.

- Apoptosis Studies : Evaluating mechanisms of programmed cell death.

- Immunological Research : Studying immune responses and signaling pathways .

Case Study 1: Chemiluminescent Detection

A study evaluated the chemiluminescent properties of BPFO in combination with hydrogen peroxide and fluorescent compounds like 9,10-diphenylanthracene (DPA). The results indicated that BPFO provided high quantum yields for light emission, making it an effective choice for luminescent assays .

Case Study 2: Oxalate Metabolism

Research has highlighted the metabolic pathways involving oxalates, including those derived from BPFO. Studies on lactic acid bacteria demonstrated their capability to degrade oxalates effectively, suggesting potential health benefits related to oxalate metabolism and kidney stone prevention .

Implications for Health and Disease

The biological activity of BPFO extends to its potential implications in health sciences:

- Kidney Stone Formation : Understanding how compounds like BPFO interact with metabolic pathways can inform strategies to mitigate oxalate-related disorders.

- Therapeutic Applications : The ability to manipulate chemiluminescence may lead to advancements in diagnostic tools and therapeutic agents targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling Bis(pentafluorophenyl) oxalate in laboratory settings?

this compound exhibits acute toxicity via oral, dermal, and inhalation routes . Researchers must prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Spill management requires inert absorbents (e.g., vermiculite) and disposal in compliance with hazardous waste regulations . Pre-experiment risk assessments should account for its potential to release toxic decomposition products (e.g., hydrogen fluoride) under high temperatures .

Q. What synthetic methodologies are effective for producing this compound, and how can purity be validated?

The compound is typically synthesized via esterification of oxalic acid with pentafluorophenol derivatives under anhydrous conditions. Post-synthesis purification involves recrystallization from non-polar solvents (e.g., hexane). Purity (>98%) is validated using high-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm. Structural confirmation requires NMR and FT-IR spectroscopy to identify carbonyl (C=O) and C-F stretching vibrations .

Q. How should researchers design stability tests for this compound under varying storage conditions?

Stability studies should employ accelerated degradation protocols:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.

- Humidity sensitivity : Exposure to 40–80% relative humidity in sealed desiccators, followed by HPLC monitoring for hydrolysis by-products.

- Light sensitivity : UV-Vis spectroscopy pre- and post-exposure to UV light (e.g., 365 nm for 48 hours) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

A factorial design evaluates variables like temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (toluene vs. THF). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, higher temperatures in non-polar solvents may increase esterification efficiency but risk thermal decomposition .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- X-ray crystallography : SHELXL software refines crystal structures to confirm bond lengths and angles, critical for identifying steric effects from pentafluorophenyl groups .

- Mass spectrometry (HRMS) : High-resolution ESI-MS detects trace by-products (e.g., incomplete esterification intermediates) with ppm-level accuracy .

- Dynamic light scattering (DLS) : Monitors aggregation behavior in solution-phase studies .

Q. How do solvent polarity and temperature affect this compound’s role in chemiluminescence systems?

In chemiluminescence applications (e.g., forensic detection), polar aprotic solvents (e.g., acetonitrile) enhance electron-transfer efficiency, while elevated temperatures accelerate reaction kinetics but reduce emission intensity. Researchers should quantify these effects using time-resolved fluorescence spectroscopy and Arrhenius plots to balance sensitivity and stability .

Q. What computational models predict the environmental persistence of this compound?

Density functional theory (DFT) calculates hydrolysis activation energies to estimate degradation rates in aqueous environments. Comparative studies with perfluoroalkyl substances (PFAS) benchmark persistence, focusing on C-F bond dissociation energies and bioaccumulation potential. Experimental validation involves OECD 301B biodegradation tests .

Q. How can researchers reconcile conflicting data on the compound’s reactivity with nucleophiles?

Discrepancies in nucleophilic substitution rates (e.g., with amines vs. thiols) may arise from solvent dielectric effects or steric hindrance. Controlled kinetic studies using stopped-flow spectrophotometry under inert atmospheres isolate these variables. Multi-variable regression analysis identifies dominant factors .

Q. Methodological Guidance

Q. What strategies improve the reproducibility of this compound-based experiments?

- Standardized protocols : Pre-dry solvents over molecular sieves and calibrate equipment (e.g., pH meters, balances) daily.

- Batch-to-batch consistency : Use / NMR to verify starting material purity.

- Data transparency : Report reaction conditions (e.g., stirring rate, inert gas flow) in full to enable replication .

Q. How should researchers approach literature reviews for this compound applications?

Use academic databases (e.g., Web of Science) with search strings like (this compound) AND (synthesis OR mechanism). Filter results to review articles for foundational knowledge and patents for technical workflows. The SHELX system (for crystallography) and CAS registry numbers aid in tracking derivative compounds .

Eigenschaften

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTUYHWOWDFXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371102 | |

| Record name | Bis(pentafluorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16536-48-4 | |

| Record name | Bis(pentafluorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.